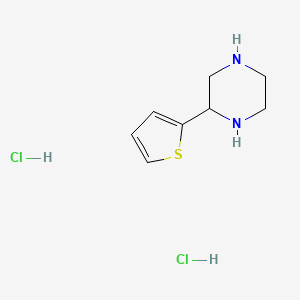

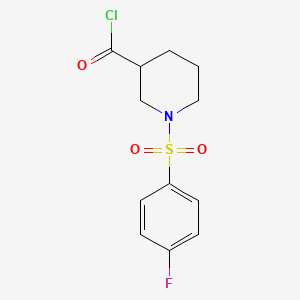

![molecular formula C7H4BrN3O2 B1404967 7-Bromopyrazolo[1,5-A]pyrimidine-3-carboxylic acid CAS No. 1363381-50-3](/img/structure/B1404967.png)

7-Bromopyrazolo[1,5-A]pyrimidine-3-carboxylic acid

説明

7-Bromopyrazolo[1,5-A]pyrimidine-3-carboxylic acid is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . PP derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry .

Synthesis Analysis

A simple and practical four-step protocol for the parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides has been developed . The synthesis starts with transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones followed by cyclisation with methyl 5-amino-1H-pyrazole-4-carboxylate to give methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates .Molecular Structure Analysis

The structural motif of Pyrazolo[1,5-a]pyrimidine (PP) is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical And Chemical Properties Analysis

The molecular weight of 7-Bromopyrazolo[1,5-A]pyrimidine-3-carboxylic acid is 242.03 .科学的研究の応用

Synthesis Improvements

Catalano et al. (2015) developed a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate allowing for the direct sequential functionalization of pyrazolo[1,5-a]pyrimidine scaffold, improving synthesis particularly when incorporating unique 3-aryl and 7-amino substituents (Catalano et al., 2015).

Regioselective Synthesis

Drev et al. (2014) explored the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, achieving regioselectivity tunable by the carboxy function, thus providing a method for synthesizing 1- and 4-substituted derivatives (Drev et al., 2014).

Electrophilic Substitution Studies

Atta (2011) conducted a study on pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, elucidating reactions with electrophilic reagents and offering insights into the synthesis of 6-substituted derivatives (Atta, 2011).

Microwave-Assisted Synthesis

Ming et al. (2005) presented a method for synthesizing 7-aryl-3-cyanopyrazolo[1,5-a]pyrimidines under microwave irradiation, demonstrating an efficient and convenient approach (Ming et al., 2005).

Suzuki–Miyaura Cross-Coupling

Jismy et al. (2021) developed an efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives via the Suzuki–Miyaura cross-coupling reaction, enhancing the versatility in synthesizing pyrazolo[1,5-a]pyrimidine derivatives (Jismy et al., 2021).

Palladium-Catalyzed Synthesis

Majo et al. (2003) investigated an efficient palladium-catalyzed synthesis of 3-arylpyrazolo[1,5-a]pyrimidines, contributing to the development of potent CRHR1 antagonists (Majo et al., 2003).

Hepatitis C Virus Inhibitor

Hwang et al. (2012) described a novel 7-aminopyrazolo[1,5-a]pyrimidine derivative as a potent inhibitor of the hepatitis C virus, highlighting the compound's pharmaceutical potential (Hwang et al., 2012).

Phosphodiesterase Inhibitors

Novinson et al. (1975) synthesized and screened 3-substituted 5,7-dialkylpyrazolo[1,5-a]pyrimidines as cAMP phosphodiesterase inhibitors, offering insights into enzyme inhibition (Novinson et al., 1975).

将来の方向性

Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis . Due to resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer . This review intends to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold .

特性

IUPAC Name |

7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-5-1-2-9-6-4(7(12)13)3-10-11(5)6/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHIXWFNFHMASCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=C(C=N2)C(=O)O)N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501215037 | |

| Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501215037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromopyrazolo[1,5-A]pyrimidine-3-carboxylic acid | |

CAS RN |

1363381-50-3 | |

| Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-bromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501215037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

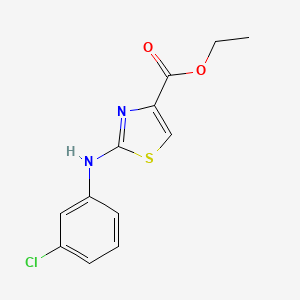

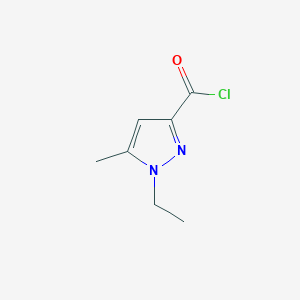

![4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1404889.png)

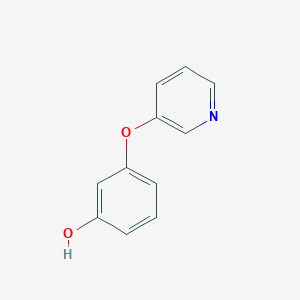

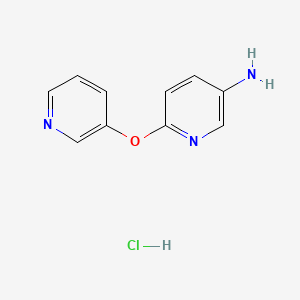

![N1-(6-ethoxybenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B1404892.png)

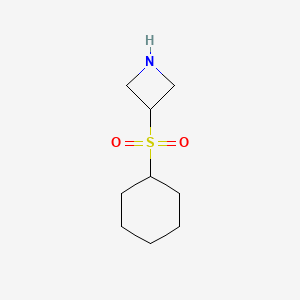

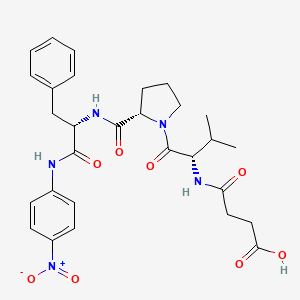

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B1404893.png)

![[1-(1-Phenylethyl)azetidine-3,3-diyl]dimethanol hydrochloride](/img/structure/B1404896.png)

![Spiro[2.5]octan-1-amine hydrochloride](/img/structure/B1404899.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1404905.png)